molecular formula C9H7N5S2 B13874395 4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine

4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13874395
M. Wt: 249.3 g/mol
InChI Key: HLACVIVJGOFWKJ-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features both pyrazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the pyrazole ring followed by the introduction of the thiazole moieties. Common reagents used in these reactions include hydrazine derivatives, α-haloketones, and thioamides. The reaction conditions usually involve refluxing in solvents like ethanol or acetonitrile under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H7N5S2

Molecular Weight

249.3 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7N5S2/c1-2-15-8(10-1)14-9-13-7(5-16-9)6-3-11-12-4-6/h1-5H,(H,11,12)(H,10,13,14)

InChI Key

HLACVIVJGOFWKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC2=NC(=CS2)C3=CNN=C3

Origin of Product

United States

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